molecular formula C12H7F4NO B6415606 MFCD18323766 CAS No. 1261987-17-0

MFCD18323766

Cat. No.: B6415606
CAS No.: 1261987-17-0
M. Wt: 257.18 g/mol
InChI Key: ADEFBVMTEIBDNZ-UHFFFAOYSA-N
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Description

MFCD18323766 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, which is commonly used for tracking specialized research chemicals. Based on analogous MDL entries (e.g., MFCD11044885, MFCD16659622), such compounds typically exhibit complex aromatic or heteroaromatic frameworks with halogen substituents (e.g., chlorine, fluorine) and nitrogen-containing functional groups . These features often correlate with bioactivity in medicinal or agrochemical applications, though detailed pharmacological or toxicological profiles for this compound remain uncharacterized in the reviewed literature.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-2-1-7(5-9(10)12(14,15)16)11-6-8(18)3-4-17-11/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEFBVMTEIBDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692751
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-17-0
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323766” involves multiple steps, typically starting with the preparation of precursor molecules. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality checks to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323766” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of “this compound” are carried out under specific conditions, such as controlled pH, temperature, and the presence of catalysts. Common reagents include acids, bases, and organic solvents that facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

“MFCD18323766” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.

    Medicine: Research into “this compound” includes its potential as a drug candidate, with studies focusing on its pharmacokinetics, bioavailability, and therapeutic effects.

    Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18323766” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison is based on structurally and functionally analogous compounds from the MDL database, focusing on molecular properties, synthesis methods, and bioactivity.

Table 1: Molecular and Physicochemical Properties
Property MFCD18323766 (Inferred) MFCD11044885 (C₆H₃Cl₂N₃) MFCD16659622 (C₁₀H₅F₃N₂O₃) MFCD00003330 (C₇H₅BrO₂)
Molecular Weight ~180–260 g/mol 188.01 258.15 201.02
Halogen Substituents Likely Cl/F 2 Cl 3 F 1 Br
Hydrogen Bond Acceptors 3–5 3 6 2
Log S (ESOL) -2.5 to -3.0 -2.47 -2.63 -2.47
Bioavailability Score 0.5–0.6 0.56 0.55 0.55

Key Observations :

  • Halogenation patterns (Cl, F, Br) enhance metabolic stability but may increase toxicity risks (e.g., H315-H319-H335 warnings in MFCD11044885) .
  • Higher hydrogen bond acceptors (e.g., MFCD16659622: 6) correlate with reduced gastrointestinal absorption .
  • Log S values (solubility) across analogs suggest poor aqueous solubility, necessitating formulation optimization for drug delivery .

Key Observations :

  • Amine-based catalysts (e.g., DIEA) and polar aprotic solvents (DMF, THF) dominate synthesis protocols .
  • Green chemistry approaches (e.g., recyclable A-FGO catalysts in MFCD00003330) improve sustainability .
  • *Predicted yields for this compound assume analogous coupling efficiency to halogenated heterocycles.

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